molecular formula C6F10N2O B6332694 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole CAS No. 891-87-2

2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole

Cat. No.: B6332694
CAS No.: 891-87-2
M. Wt: 306.06 g/mol
InChI Key: VQOIQMXVVLTDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole ( 891-87-2, PubChem CID 246793) is a specialized fluorinated heterocyclic compound available for advanced research and development. It features a 1,3,4-oxadiazole core, a five-membered aromatic ring known for its thermal stability and wide utility in medicinal chemistry and material science . The molecule is symmetrically substituted with 1,1,2,2,2-pentafluoroethyl groups, which significantly influence its electronic properties, lipophilicity, and overall chemical behavior. This structural motif is part of the PFAS (Per- and polyfluoroalkyl substances) chemical class . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery. While specific biological data for this exact compound may be limited, derivatives of this core are extensively investigated for their anticancer potential, with mechanisms that can include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the incorporation of highly fluorinated alkyl chains, as seen in this compound, is a common strategy in agrochemical and pharmaceutical research to modulate metabolic stability, bioavailability, and binding affinity . This compound serves as a valuable building block for synthesizing more complex molecules and as a candidate for material science applications, including the development of heat-resistant polymers and specialty chemicals . Please note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive safety data is limited; a thorough risk assessment is required prior to use. Hazard evaluations for this PFAS compound across various endpoints, including carcinogenicity, systemic toxicity, and environmental impact, are currently classified as having insufficient data for classification . Researchers must consult the relevant safety data sheet and adhere to all local and international regulations concerning the handling and disposal of PFAS substances.

Properties

IUPAC Name

2,5-bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10N2O/c7-3(8,5(11,12)13)1-17-18-2(19-1)4(9,10)6(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOIQMXVVLTDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237536
Record name 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-87-2
Record name 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(1,1,2,2,2-PENTAFLUOROETHYL)-1,3,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4ZE6X3RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis of 1,3,4-oxadiazoles typically begins with the preparation of diacylhydrazides. For fluorinated derivatives, this involves reacting pentafluoroethyl-containing carboxylic acids with hydrazine hydrate. For example, 1,1,2,2,2-pentafluoropropanehydrazide can be synthesized by refluxing pentafluoropropionic acid with hydrazine hydrate in ethanol. The hydrazide intermediate is critical, as its purity directly impacts cyclization efficiency.

Cyclization Using POCl₃

Phosphorus oxychloride (POCl₃) is a widely used cyclizing agent for converting diacylhydrazides to 1,3,4-oxadiazoles. In a representative procedure, 1,1,2,2,2-pentafluoropropanehydrazide is treated with POCl₃ at 80°C for 4 hours, yielding the oxadiazole ring after quenching with ice-cold water. This method, however, requires meticulous control of stoichiometry to avoid over-chlorination of the pentafluoroethyl groups.

Table 1: Cyclization Reaction Optimization

ParameterConditionYield (%)Source
POCl₃ Equiv.3.078
Temperature (°C)8085
Reaction Time (h)478

Nucleophilic Substitution on Preformed Oxadiazole Cores

Halogenated Oxadiazole Intermediates

An alternative route involves substituting halogen atoms on a preformed 1,3,4-oxadiazole core with pentafluoroethyl groups. For instance, 2,5-dichloro-1,3,4-oxadiazole reacts with pentafluoroethylcopper(I) complexes in tetrahydrofuran (THF) under inert atmosphere. This method leverages the electrophilicity of the oxadiazole’s 2- and 5-positions, though side reactions such as ring-opening remain a concern.

Phase-Transfer Catalysis

Interface polymerization techniques, as demonstrated in poly(1,3,4-oxadiazole) synthesis, can be adapted for small-molecule fluorination. Using tetrabutylphosphonium bromide as a phase-transfer catalyst, 2,5-bis(chloromethyl)-1,3,4-oxadiazole undergoes nucleophilic substitution with pentafluoroethyl iodide in a biphasic system (toluene/water). This approach improves molecular weight control and reduces side products.

Table 2: Substitution Reaction Variables

CatalystSolventYield (%)Purity (%)Source
NoneTHF4582
TBABToluene/H₂O6891

Catalytic Coupling of Fluorinated Fragments

HATU-Mediated Amide Coupling

The coupling of pentafluoroethylcarboxylic acids with amino-oxadiazole intermediates using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) represents a high-yield pathway. In a protocol adapted from antimicrobial oxadiazole synthesis, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is reacted with pentafluoropropionic acid in dichloromethane (DCM) with DIPEA as a base. This method achieves yields up to 85% but requires rigorous drying to prevent hydrolysis.

Solvent and Base Optimization

Comparative studies highlight DCM as the optimal solvent for HATU-mediated couplings due to its low polarity, which minimizes side reactions. Inorganic bases such as K₂CO₃ are ineffective, whereas DIPEA enhances reaction kinetics by scavenging protons.

Green Chemistry Approaches

Catalyst-Free Condensation

Recent advances in oxadiazole synthesis emphasize catalyst-free methodologies. A patent describes the condensation of 2-biisonitroso pyrazine with ketones in methanol at 20–40°C, yielding oxadiazoles without BF₃ catalysts. Applied to fluorinated ketones, this method could reduce environmental impact while maintaining yields >80%.

Atom-Economic Considerations

The absence of toxic catalysts and the generation of water as the sole byproduct align with green chemistry principles. For instance, replacing POCl₃ with PCl₃ in cyclization reactions reduces hazardous waste.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

1H NMR and LC-MS are indispensable for confirming the structure of 2,5-bis(pentafluoroethyl)-1,3,4-oxadiazole. Key spectral features include:

  • ¹H NMR : Absence of NH₂ peaks (δ 4.22 ppm in non-fluorinated analogs).

  • LC-MS : m/z 327 [M + 1] for non-fluorinated derivatives, shifting to m/z 427 upon fluorination.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point range of 143–145°C for non-fluorinated oxadiazoles, which decreases to 110–115°C for fluorinated analogs due to reduced crystallinity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated molecules, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Material Science

The thermal stability and chemical resistance of 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole make it a promising candidate for high-performance materials. Its fluorinated nature allows for applications in coatings and polymers that require durability under extreme conditions.

Organic Synthesis

The electrophilic nature of the oxadiazole ring allows it to participate in various chemical reactions. It can act as a dipolarophile in cycloaddition reactions or undergo nucleophilic substitutions due to the presence of nitrogen atoms.

  • Reactions Involving 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole :
    • Nucleophilic substitutions
    • Cycloadditions with unsaturated compounds
    • Formation of new derivatives through functional group transformations

Comparative Analysis with Related Compounds

To understand the uniqueness of 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole better, a comparison with similar compounds can be insightful.

Compound NameStructureUnique Features
5-(Trifluoromethyl)-1,3,4-oxadiazoleStructureExhibits different electronic characteristics; potential in agrochemicals.
3-(Pentafluoroethyl)-1H-pyrazoleStructureExplored for anti-inflammatory effects; different heterocyclic structure.
2-(Pentafluoroethyl)-5-(phenyl)-1,3,4-oxadiazoleStructureContains a phenyl group; studied for electronic properties.

Mechanism of Action

The mechanism by which 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Pentafluoroethyl (-CF₂CF₃) :

    • Electron Effects : Strongly electron-withdrawing, reducing electron density on the oxadiazole ring. This enhances oxidative stability and resistance to nucleophilic attack.
    • Applications : Predicted utility in high-performance polymers, coatings, or pharmaceuticals requiring metabolic stability .
  • Trifluoroethoxy (-OCH₂CF₃) :

    • Found in 2,5-bis(2,2,2-trifluoroethoxy)phenyl derivatives, these groups combine electron withdrawal with aryl conjugation.
    • Applications : Demonstrated anti-cancer and anti-diabetic activities in pharmacological studies .
  • Aryl Groups (e.g., Dichlorophenyl, Methoxyphenyl) :

    • Dichlorophenyl (DCPO) : Used as an insecticide and in heat-resistant polymers due to thermal stability .
    • Methoxyphenyl (2-MOX) : Acts as a corrosion inhibitor in acidic environments, leveraging its planar structure for adsorption on metal surfaces .

Fluorinated Alkyl vs. Aryl Substituents

  • Fluorinated alkyl groups (e.g., -CF₂CF₃) may offer superior hydrophobicity and chemical inertness compared to aryl groups. However, diaryl-substituted oxadiazoles (e.g., 2,5-bis(4-bromophenyl)) exhibit higher thermal stability in non-fluorinated systems .

Data Table: Key Comparisons of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Key Properties/Applications Reference
2,5-Bis(pentafluoroethyl)-1,3,4-oxadiazole -CF₂CF₃ High thermal/chemical inertness (predicted)
2,5-Bis(trifluoroethoxy)phenyl derivatives -OCH₂CF₃ (aryl-linked) Anti-cancer, anti-diabetic agents
DCPO -C₆H₃Cl₂ Insecticides, heat-resistant polymers
2-MOX -C₆H₄OCH₃ Corrosion inhibition
2,5-Bis(4-bromophenyl) -C₆H₄Br Electronic materials
2,5-Bis(4-aminophenyl) -C₆H₄NH₂ Fluorescence, coordination chemistry

Biological Activity

2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound characterized by its oxadiazole ring structure. The presence of two pentafluoroethyl groups significantly influences its chemical properties and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C6F10N2O
  • Molecular Weight : 306.06 g/mol
  • Structure : The oxadiazole ring consists of five atoms: two nitrogen atoms and one oxygen atom, with pentafluoroethyl groups at the 2 and 5 positions.

The unique structure imparts notable thermal stability and lipophilicity due to the high electronegativity of fluorine atoms. These characteristics enhance the compound's potential as a drug candidate.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Oxadiazoles can act as inhibitors for specific enzymes involved in disease processes. For example, some derivatives have been identified as potent inhibitors of EthR in tuberculosis treatment .
  • Receptor Modulation : Compounds featuring oxadiazole cores have been explored for their binding affinities with nuclear receptors such as FXR (Farnesoid X receptor), which plays a critical role in metabolic regulation .

Case Study 1: Anticancer Activity

A recent study synthesized several 1,3,4-oxadiazole derivatives and evaluated their anti-cancer properties through in vitro assays. The results indicated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-73.5
Compound CA5497.2

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity.

Case Study 2: Antitubercular Activity

In another study focusing on antitubercular agents, a series of substituted oxadiazoles were tested against M. tuberculosis strains:

Compound% Inhibition at 100 µg/mL
Compound D92%
Compound E96%

These compounds demonstrated significant inhibitory effects against both wild-type and drug-resistant strains of M. tuberculosis .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-bis(pentafluoroethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions followed by intramolecular aza-Wittig reactions. For example, a four-component approach using (N-isocyanimino)triphenylphosphorane and ester carbonyl groups under mild conditions yields sterically congested derivatives . Optimization involves adjusting reaction time (e.g., 18-hour reflux in DMSO) and purification steps (e.g., recrystallization in water-ethanol mixtures) to improve yields (typically 65–81%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : Identify characteristic oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) and pentafluoroethyl groups (C-F stretches at 1100–1300 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles and distances (e.g., N–C–N angles ~105–110°) to confirm rigidity and substituent positioning .
  • Elemental analysis : Validate purity and stoichiometry (e.g., C: 29.1%, N: 5.6% for C₆F₁₀N₂O) .

Advanced Questions

Q. How can researchers design coordination polymers using this compound as a ligand?

  • Methodological Answer : The oxadiazole core acts as a rigid bidentate ligand. React with Ag(I) salts in CH₂Cl₂ or DMF under solvothermal conditions (80–100°C) to form 1D/2D frameworks. Characterize via single-crystal XRD to analyze coordination geometry (e.g., Ag–N bond lengths ~2.2 Å) and topology .

Q. How should conflicting spectroscopic data (e.g., IR vs. XRD) be resolved during structural analysis?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR discrepancies : Compare with computed spectra (DFT) to distinguish between conformers or hydration states.
  • XRD vs. elemental analysis : Reassess sample purity if XRD data suggests polymorphs, while elemental analysis confirms bulk composition .

Q. What experimental design is recommended for evaluating its corrosion inhibition properties?

  • Methodological Answer :

  • Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rₐ) in HCl solutions (0.1–1 M) to assess inhibition efficiency.
  • SEM/XPS : Post-exposure surface analysis identifies adsorbed inhibitor layers (e.g., N 1s peaks at 399–401 eV confirm oxadiazole binding to carbon steel) .

Q. What methodologies are used to study its photophysical properties, such as two-photon absorption?

  • Methodological Answer :

  • Z-scan technique : Quantify nonlinear absorption coefficients (β) in DCM solutions using femtosecond laser pulses.
  • TD-DFT calculations : Model electron transitions (e.g., HOMO→LUMO gaps ~3.5 eV) to correlate with experimental UV-Vis/fluorescence spectra .

Q. How can bioactivity assays (e.g., anticancer or insecticidal) be designed for derivatives of this compound?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Include controls (e.g., cisplatin) and monitor apoptosis via flow cytometry.
  • Insecticidal testing : Apply derivatives to Musca domestica larvae, monitoring mortality rates over 72 hours with LD₅₀ determination .

Data Contradiction Analysis Example

Scenario : Conflicting thermal stability data from TGA (decomposition at 250°C) vs. DSC (endothermic peak at 200°C).
Resolution :

  • Repeat TGA under inert atmosphere (N₂/Ar) to rule out oxidative decomposition.
  • Perform variable heating rate DSC to identify kinetic effects (e.g., melting vs. degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.